molecular formula C14H13NO5 B1674587 Lavendustin c CAS No. 125697-93-0

Lavendustin c

Número de catálogo: B1674587
Número CAS: 125697-93-0
Peso molecular: 275.26 g/mol
Clave InChI: LULATDWLDJOKCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La lavendustina C es un potente inhibidor de varias enzimas clave, incluidas la proteína quinasa II dependiente de calcio/calmodulina (CaMK II), la tirosina quinasa asociada al receptor del factor de crecimiento epidérmico (EGFR) y la quinasa pp60c-src. Es conocida por su importante papel en la inhibición de estas quinasas, lo que la convierte en un compuesto valioso en la investigación científica, particularmente en los campos de la bioquímica y la farmacología .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La lavendustina C se puede sintetizar a través de un proceso químico de varios pasos. La síntesis generalmente implica los siguientes pasos:

Métodos de producción industrial

La producción industrial de lavendustina C sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando sistemas automatizados de síntesis y purificación para garantizar la coherencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

La lavendustina C experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir varias formas reducidas de lavendustina C.

Aplicaciones Científicas De Investigación

Cancer Therapy

Lavendustin C has shown significant promise as an anticancer agent due to its ability to inhibit tyrosine kinases involved in oncogenic signaling pathways:

  • EGFR Inhibition : The inhibition of EGFR by this compound disrupts downstream signaling that promotes tumor growth and survival. Studies indicate that it effectively reduces the proliferation of cancer cells expressing high levels of EGFR.
  • Combination Therapies : Research has explored combining this compound with other pharmacophores to enhance its anticancer efficacy. For example, studies have reported on hybrid compounds that integrate this compound with other anticancer agents, resulting in improved therapeutic outcomes against various cancer cell lines .

Neuropharmacology

This compound's effects extend to the central nervous system, where it has been investigated for its role in modulating synaptic plasticity and neuroprotection:

  • Inhibition of Ca2+/Calmodulin Kinase II : With an IC50 of 200 nM, this compound inhibits Ca2+/calmodulin-dependent kinase II (CaMK II), which is crucial for long-term potentiation (LTP) induction. This effect suggests potential applications in treating neurodegenerative diseases where CaMK II activity is dysregulated .
  • Modulation of Glycine Receptors : Studies have shown that this compound can influence glycine receptor currents, indicating its potential role in modulating neurotransmission .

Case Study 1: Anticancer Efficacy

A study conducted on the combination of this compound with 5-arylidenethiazolin-4-one-based pharmacophores demonstrated enhanced cytotoxicity against human cancer cell lines. The modifications made to this compound increased its binding affinity and specificity towards the target kinases, leading to improved therapeutic indices compared to this compound alone .

Case Study 2: Neuroprotective Effects

In a model evaluating synaptic plasticity, this compound was shown to prevent the induction of LTP when applied prior to stimulation, suggesting its role as a modulator of synaptic strength. This finding highlights its potential application in conditions characterized by excessive synaptic activity, such as epilepsy .

Mecanismo De Acción

La lavendustina C ejerce sus efectos inhibiendo las quinasas clave involucradas en las vías de señalización celular. Se une a los sitios activos de estas enzimas, evitando su actividad de fosforilación. Esta inhibición interrumpe las vías de señalización posteriores, lo que lleva a respuestas celulares alteradas. Los principales objetivos moleculares incluyen CaMK II, la tirosina quinasa asociada a EGFR y la quinasa pp60c-src .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de la lavendustina C

La lavendustina C es única debido a su alta especificidad y potencia en la inhibición de CaMK II, la tirosina quinasa asociada a EGFR y la quinasa pp60c-src. Esta especificidad la convierte en una herramienta valiosa en la investigación centrada en estas quinasas particulares y sus vías asociadas .

Actividad Biológica

Lavendustin C is a notable compound that has garnered attention for its biological properties, particularly in the field of cancer research and viral inhibition. This article explores its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound, a derivative of Lavendustin A, is primarily recognized as a potent inhibitor of protein tyrosine kinases, particularly c-Src. Its structure allows it to interact with various signaling pathways that are crucial for cell proliferation and survival.

  • Inhibition of c-Src Kinase Activity :
    • This compound effectively inhibits c-Src, a non-receptor tyrosine kinase involved in various cellular processes including proliferation and differentiation. This inhibition leads to reduced activation of downstream signaling pathways such as the ERK/MAPK pathway, which is essential for cell growth and survival .
  • Impact on Cell Proliferation :
    • Studies have shown that this compound suppresses colony formation in cancer cell lines by inhibiting c-Src activity. This suppression is associated with decreased activation of the Pyk2/c-Src complex, further impacting the ERK/MAPK signaling pathway .
  • Viral Inhibition :
    • Beyond its role in cancer biology, this compound has demonstrated antiviral properties. It has been shown to inhibit dengue virus replication by targeting host cell kinases necessary for viral entry and replication processes .

Case Studies

  • Cancer Cell Lines :
    In experimental settings using human cancer cell lines, this compound was found to significantly reduce cell viability and proliferation rates. For instance, in a study involving breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell growth, highlighting its potential as an anticancer agent.
  • Dengue Virus :
    Research indicated that treatment with this compound led to a marked reduction in viral titers in infected cell cultures. The compound's ability to interfere with cellular pathways essential for viral replication suggests its potential as a therapeutic agent against dengue virus infections .

Data Table: Biological Activity Summary

Activity Effect Reference
c-Src InhibitionDecreased cell proliferation
ERK/MAPK Pathway SuppressionReduced signaling pathway activation
Antiviral Activity (Dengue Virus)Significant reduction in viral replication

Propiedades

IUPAC Name

5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULATDWLDJOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154856
Record name 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125697-93-0
Record name Lavendustin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125697-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAVENDUSTIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lavendustin c
Reactant of Route 2
Reactant of Route 2
Lavendustin c
Reactant of Route 3
Reactant of Route 3
Lavendustin c
Reactant of Route 4
Reactant of Route 4
Lavendustin c
Reactant of Route 5
Reactant of Route 5
Lavendustin c
Reactant of Route 6
Reactant of Route 6
Lavendustin c
Customer
Q & A

Q1: What is the primary mechanism of action of Lavendustin C?

A1: this compound acts as a potent and cell-permeable inhibitor of tyrosine kinases, particularly targeting calcium/calmodulin-dependent protein kinases (CaMKII) [, , ].

Q2: How does this compound affect endothelial function?

A2: this compound has been shown to attenuate endothelium-dependent relaxation in rat aortic rings stimulated with acetylcholine, A23187, and thapsigargin. This effect is linked to its inhibition of nitric oxide (NO) synthesis through the CaMKII pathway, impacting eNOS activity and ultimately endothelial function [, ].

Q3: Can this compound influence the effects of lipopolysaccharide (LPS) on endothelial cells?

A3: Yes, this compound has been shown to prevent the increase in intercellular resistance caused by LPS in rat skeletal muscle microvascular endothelial cells. This suggests that LPS-induced attenuation of cell-to-cell communication might involve a tyrosine kinase-dependent pathway [].

Q4: How does this compound impact neutrophil activation?

A4: Research indicates that this compound inhibits various neutrophil responses to stimulation by monosodium urate monohydrate (MSUM) and calcium pyrophosphate dihydrate (CPPD) crystals. This includes inhibiting chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization, suggesting the involvement of tyrosine kinases in crystal-induced neutrophil activation [].

Q5: Does this compound affect cardiac calcium channels?

A5: Studies show that this compound can prevent the reduction in binding sites for calcium channel ligands in isolated rat hearts perfused under hypocalcemic conditions. This suggests that this compound, through its inhibition of CaMKII, plays a role in the remodeling of both sarcolemmal and sarcoplasmic reticulum calcium channels in response to changes in calcium handling [].

Q6: Can this compound be used to study the regulation of the Drosophila Eag potassium channel?

A6: Yes, this compound has been used to demonstrate that the Drosophila Eag potassium channel is a direct substrate of CaMKII. Inhibition of CaMKII by this compound reduces Eag current amplitude and accelerates inactivation, leading to hyperexcitability, consistent with the phenotype observed in CaMKII-inhibited conditions [].

Q7: Are there photolabile analogs of this compound?

A8: Yes, researchers have synthesized a photolabile nitrolavendustin analog that loses its inhibitory potency upon irradiation with near-UV light. This approach allows for light-dependent control of kinase activity and may offer a valuable tool for studying kinase-mediated signaling pathways [].

Q8: Has this compound been used in the discovery of antituberculosis agents?

A9: Yes, a high-throughput screening technique utilizing a fluorescent probe identified this compound as a potential inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMET-AP1) []. This enzyme is crucial for bacterial proliferation and represents a promising target for developing new antituberculosis drugs.

Q9: What is the role of this compound in studying CAM induction in plants?

A10: this compound has been employed to investigate the signal transduction pathways involved in Crassulacean acid metabolism (CAM) induction in the common ice plant. Results showed that this compound, as a Ca2+/calmodulin-dependent protein kinase inhibitor, suppressed the stress-induced accumulation of specific gene transcripts, suggesting the involvement of protein phosphorylation events in this process [].

Q10: How does this compound compare to other tyrosine kinase inhibitors?

A11: While this compound is a widely used tool for studying tyrosine kinases, other inhibitors like genistein, tyrphostin A23, PP2, and geldanamycin also exist. Each inhibitor may exhibit different selectivity profiles for specific tyrosine kinases and downstream pathways [, ]. Therefore, choosing the appropriate inhibitor depends on the specific research question and target of interest.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.